molecular formula C30H48O4 B12425675 Lepidozin G

Lepidozin G

Cat. No.: B12425675
M. Wt: 472.7 g/mol
InChI Key: KYZUWVOOZKSCKO-RVSCBTQESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lepidozin G involves the extraction of the compound from the liverwort Lepidozia reptans. The process typically includes the following steps:

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources. advancements in synthetic biology and metabolic engineering may pave the way for industrial-scale production in the future.

Chemical Reactions Analysis

Types of Reactions

Lepidozin G undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted compounds with different functional groups .

Scientific Research Applications

Lepidozin G has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the chemical behavior of seco-cycloartane triterpenoids.

    Biology: Investigated for its role in plant defense mechanisms and secondary metabolism.

    Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

Mechanism of Action

Lepidozin G exerts its effects primarily through the induction of apoptosis in cancer cells. The mechanism involves:

Comparison with Similar Compounds

Lepidozin G is compared with other similar compounds, such as:

Uniqueness

This compound stands out due to its potent cytotoxicity against a wide range of cancer cell lines and its unique mechanism of inducing apoptosis through mitochondrial disruption and ROS generation .

Properties

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

IUPAC Name

(6R)-2-methyl-6-[(3S,6S,8S,11R,12S,14R,15R,16R)-3,6,14-trihydroxy-7,7,12,16-tetramethyl-15-tetracyclo[9.7.0.03,8.012,16]octadec-1(18)-enyl]hept-1-en-3-one

InChI

InChI=1S/C30H48O4/c1-18(2)22(31)10-8-19(3)26-23(32)17-29(7)21-9-11-24-27(4,5)25(33)13-15-30(24,34)16-20(21)12-14-28(26,29)6/h12,19,21,23-26,32-34H,1,8-11,13-17H2,2-7H3/t19-,21-,23-,24+,25+,26+,28-,29+,30+/m1/s1

InChI Key

KYZUWVOOZKSCKO-RVSCBTQESA-N

Isomeric SMILES

C[C@H](CCC(=O)C(=C)C)[C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3[C@H]2CC[C@@H]4[C@@](C3)(CC[C@@H](C4(C)C)O)O)C)C)O

Canonical SMILES

CC(CCC(=O)C(=C)C)C1C(CC2(C1(CC=C3C2CCC4C(C(CCC4(C3)O)O)(C)C)C)C)O

Origin of Product

United States

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